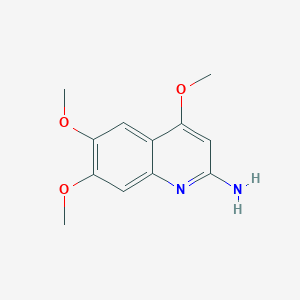

4,6,7-Trimethoxyquinolin-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

57631-68-2 |

|---|---|

Molecular Formula |

C12H14N2O3 |

Molecular Weight |

234.25 g/mol |

IUPAC Name |

4,6,7-trimethoxyquinolin-2-amine |

InChI |

InChI=1S/C12H14N2O3/c1-15-9-6-12(13)14-8-5-11(17-3)10(16-2)4-7(8)9/h4-6H,1-3H3,(H2,13,14) |

InChI Key |

KQHZBAFIKIJLAX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC2=CC(=C(C=C21)OC)OC)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Structural Elaboration

Core Quinoline (B57606) Ring System Construction

The formation of the fundamental quinoline ring is the initial and crucial phase in the synthesis of complex derivatives. Various classical and modern synthetic methods are available, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions. These methods can be broadly categorized into de novo synthesis approaches, where the bicyclic system is constructed from acyclic precursors, and modifications of existing quinoline structures.

De Novo Synthesis Approaches to Substituted Quinolines

De novo strategies provide a versatile platform for introducing a wide array of substituents onto the quinoline core. These methods typically involve the condensation of an aniline (B41778) derivative with a three-carbon component, leading to the formation of the pyridine (B92270) ring fused to the benzene (B151609) ring.

A prominent strategy for constructing the quinoline ring involves the utilization of appropriately substituted benzaldehyde (B42025) derivatives. For the synthesis of 4,6,7-trimethoxyquinolin-2-amine, a key precursor would be 3,4,5-trimethoxybenzaldehyde. This compound can serve as an intermediate in the synthesis of various pharmaceutical drugs. wikipedia.org One of the established methods for quinoline synthesis is the Doebner reaction, which involves the reaction of an aniline, an aldehyde, and pyruvic acid. nih.govresearchgate.net While this reaction can be effective, it has been reported to fail with certain aromatic and heterocyclic amines. researchgate.net

A catalyst-free approach for the synthesis of quinoline-4-carboxylic acid derivatives has been developed using 3,4,5-trimethoxy aniline, substituted aromatic aldehydes, and pyruvic acid in ethanol. researchgate.net This method offers high yields and a simple workup procedure. researchgate.net The reaction likely proceeds through the formation of a Schiff base between the aniline and the aldehyde, which then reacts with pyruvic acid to form the quinoline ring. researchgate.net

Another relevant approach is the Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group. nih.govpharmaguideline.com This method is particularly useful for preparing 2- and 3-substituted quinolines. nih.govpharmaguideline.com Modifications to the classical Friedländer synthesis, such as using ionic liquids as the reaction medium and iron chloride as a catalyst, have been developed to create more environmentally friendly and efficient processes. researchgate.net

The Combes synthesis offers another route, involving the condensation of an arylamine with a 1,3-dicarbonyl compound, followed by acid-catalyzed cyclization to yield a substituted quinoline. pharmaguideline.comiipseries.org

| Reaction Name | Reactants | Key Features | Reference |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Forms quinoline-4-carboxylic acids. | nih.govresearchgate.net |

| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, α-Methylene compound | Good for 2- and 3-substituted quinolines. | nih.govpharmaguideline.com |

| Combes Synthesis | Arylamine, 1,3-Dicarbonyl compound | Acid-catalyzed cyclization. | pharmaguideline.comiipseries.org |

Cycloaddition reactions represent a powerful tool for the construction of heterocyclic systems, including the quinoline scaffold. An intermolecular [4+2] cycloaddition of a Schiff base (acting as a diene) with a styrene (B11656) derivative (as a dienophile) has been reported for the synthesis of the quinoline ring system. combichemistry.com This approach allows for the construction of the fused quinoline ring system and can be extended to use cyclic enol ethers as dienophiles. combichemistry.com

Electrophilic cyclization of N-(2-alkynyl)anilines provides another versatile route to substituted quinolines. nih.gov This 6-endo-dig cyclization can be initiated by various electrophiles such as iodine monochloride (ICl), iodine (I₂), and bromine (Br₂), leading to 3-halogenated quinolines in moderate to good yields. nih.gov The reaction is tolerant of various functional groups on the aniline ring. nih.gov

Photochemical cycloadditions have also been explored. The dearomative para-cycloaddition of quinolines with alkenes can be achieved through photosensitization of Lewis acid-complexed substrates. nih.gov This method exhibits high diastereo- and regioselectivity. nih.gov

Synthesis of Trimethoxy-Substituted Quinoline Intermediates

Once the core quinoline ring is formed, or concurrently with its formation, the introduction of the desired methoxy (B1213986) groups at positions 4, 6, and 7 is essential. This can be achieved through the use of appropriately substituted starting materials or by subsequent functionalization of the quinoline intermediate.

Preparation of 2-Chloroquinoline-3-carbaldehydes and Analogues

2-Chloroquinoline-3-carbaldehydes are versatile intermediates in the synthesis of various quinoline derivatives. rsc.orgnih.gov A common method for their preparation is the Vilsmeier-Haack reaction, which involves the formylation of acetanilides using a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide). nih.goviucr.org This reaction can be used to synthesize 2-chloro-3-formylquinolines. tandfonline.comsemanticscholar.org The resulting 2-chloroquinoline-3-carbaldehydes can then undergo nucleophilic substitution at the C2 position and various transformations of the aldehyde group to build more complex structures. rsc.orgnih.gov For instance, treatment with aqueous ammonia (B1221849) in the presence of ceric ammonium (B1175870) nitrate (B79036) can convert the aldehyde to a carbonitrile, which can then be cyclized to form a pyrazolo[3,4-b]quinolin-3-amine. nih.gov

| Starting Material | Reagents | Product | Reference |

| Acetanilides | Phosphorus pentachloride, DMF | 2-Chloro-3-formylquinolines | nih.gov |

| N-Phenylacetamide | Phosphorus oxytrichloride, DMF | 2-Chloroquinoline-3-carbaldehyde (B1585622) | iucr.org |

Synthesis of Polymethoxylated Quinolones

The synthesis of quinolones (2-oxoquinolines and 4-oxoquinolines) with multiple methoxy substituents is a key step towards obtaining the target compound. The Conrad-Limpach-Knorr synthesis is a classical method where anilines react with β-ketoesters. pharmaguideline.commdpi.com Depending on the reaction conditions, either 4-quinolones or 2-quinolones can be obtained. pharmaguideline.commdpi.com At lower temperatures, a β-aminoacrylate is formed, which cyclizes to a 4-quinolone, while at higher temperatures, a β-ketoanilide is formed, leading to a 2-quinolone. pharmaguideline.com

The Gould-Jacobs reaction is another widely used technique for synthesizing quinolone derivatives. mdpi.com This method involves the reaction of anilines with an acyl malonic acid ester or an alkoxymethyl malonic acid ester. mdpi.com The resulting intermediate undergoes cyclization in an alkaline environment to yield the corresponding quinolone. mdpi.com

Syntheses of new heterocyclic compounds incorporating quinolone moieties have been achieved starting from 4-hydroxy-7-methoxyquinolin-2(1H)-one. researchgate.net

Generation of Benzylthio-Substituted Trimethoxyquinoline Carbaldehydes

The introduction of a benzylthio group onto a trimethoxyquinoline carbaldehyde framework can be achieved through nucleophilic substitution of a suitable halo-quinoline precursor. This strategy is exemplified by the synthesis of related thioether-quinoline derivatives. A plausible route involves the reaction of a 2-chloro-4,6,7-trimethoxyquinoline-3-carbaldehyde with benzyl (B1604629) mercaptan.

In a representative synthesis for a similar class of compounds, 2-chloroquinoline-3-carbaldehyde is reacted with a thiol in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the displacement of the chloride by the thiolate anion, yielding the corresponding 2-thioether-quinoline-3-carboxaldehyde. This established methodology provides a clear precedent for the synthesis of the benzylthio-substituted trimethoxyquinoline carbaldehyde target.

Introduction and Functionalization of the 2-Amine Moiety

Incorporating the amine functionality at the C2 position of the quinoline ring is a critical transformation that can be accomplished through several strategic routes.

Reductive Amination Reactions for Amine Incorporation

Reductive amination offers a powerful method for converting a carbonyl group into an amine. youtube.com In the context of quinoline synthesis, this can be applied to a 2-quinolone precursor, which exists in tautomeric equilibrium with the 2-hydroxyquinoline. The synthesis of 4,6,7-trimethoxyquinolin-2(1H)-one, the necessary precursor, can be achieved through established cyclization methods.

The conversion to the 2-amine can then proceed via a direct or indirect reductive amination process. One advanced method involves a rhodium(II)-catalyzed reaction between a 2-quinolone and an N-sulfonyl-1,2,3-triazole, which serves as the amine source via a denitrogenative pathway, to yield the 2-aminoquinoline (B145021) derivative. rsc.org Alternatively, the 2-quinolone could be activated and then subjected to reduction in the presence of an amine source. This two-step process involves the initial formation of an imine or a related intermediate, which is then reduced using a suitable reducing agent like sodium borohydride. youtube.com

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Characteristics |

| Sodium Borohydride (NaBH₄) | A common, mild reducing agent. |

| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines in the presence of carbonyls; effective under mildly acidic conditions. youtube.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and selective reagent, often used in one-pot reductive amination procedures. |

| Hydrogen (H₂) with Metal Catalyst (e.g., Pd/C, Raney Ni) | Used for the reduction of imines and other functional groups; can require pressure. acs.org |

Nucleophilic Aromatic Substitution Strategies

A more conventional and widely used approach for introducing the 2-amino group is through nucleophilic aromatic substitution (SNAr) on a 2-haloquinoline. This method relies on the activation of the C2 position by the ring nitrogen, making it susceptible to attack by nucleophiles.

The synthesis begins with the corresponding 2-quinolone (4,6,7-trimethoxyquinolin-2(1H)-one). This precursor is then converted to the more reactive 2-chloro derivative, 2-chloro-4,6,7-trimethoxyquinoline. This transformation is typically accomplished by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with gentle heating. chemicalbook.comgoogle.com

Once the 2-chloro intermediate is obtained, it can be reacted with an amine source. For the synthesis of the primary amine, aqueous or anhydrous ammonia can be used as the nucleophile. The reaction is often carried out in a solvent and may require elevated temperatures to proceed to completion. This substitution reaction effectively displaces the chloride ion to furnish this compound. nih.gov

Diversification of Amine Substituents for Structural Variation

The primary amine at the C2 position serves as a versatile chemical handle for further structural modification, allowing for the creation of a library of derivatives. Standard amine chemistry can be readily applied to generate structural diversity.

Acylation: The 2-amino group can be acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a common strategy to modify the electronic and physical properties of the parent compound. rsc.orgresearchgate.net

Sulfonylation: Reaction with various sulfonyl chlorides (e.g., arylsulfonyl chlorides) in the presence of a base like pyridine yields stable sulfonamide derivatives. This modification is often used in medicinal chemistry to introduce groups that can act as hydrogen bond acceptors. nih.govacs.org

Alkylation: The primary amine can be alkylated to form secondary or tertiary amines. This can be achieved through direct alkylation with alkyl halides, although this method can sometimes lead to over-alkylation. A more controlled approach is to use another round of reductive amination, where the 2-aminoquinoline is reacted with an aldehyde or ketone in the presence of a selective reducing agent like sodium cyanoborohydride. acs.orgrsc.org

Derivatization and Structural Modification of the 4,6,7-Trimethoxyquinoline-2-amine Scaffold

Beyond functionalizing the amine substituent, the quinoline core itself can be modified to further expand the chemical diversity of the scaffold.

Strategies for Modifying the Quinoline Core

Modern synthetic methods, particularly those involving transition-metal-catalyzed C-H activation, provide powerful tools for the direct functionalization of the quinoline ring system. These reactions offer pathways to introduce new substituents at positions that are otherwise difficult to access.

One notable strategy is the Rh(I)-catalyzed ortho-alkylation of quinolines with olefins. nih.gov This reaction proceeds via the formation of an N-heterocyclic carbene intermediate and allows for the introduction of alkyl chains at the C8 position. The presence of substituents on the quinoline ring, including ethers, is often tolerated under these reaction conditions. nih.gov

Another approach involves the C-H functionalization of quinoline N-oxides. The N-oxide group acts as a directing group, facilitating selective reactions at the C2 or C8 positions. For instance, a deoxygenative sulfonylation of quinoline N-oxides with sulfonyl chlorides has been developed, providing a metal-free route to 2-sulfonylquinolines. nih.gov Similarly, C2-amination and alkylation of quinoline N-oxides can be achieved under metal-free conditions. rsc.org These methods highlight the potential to introduce a wide array of functional groups directly onto the core of the 4,6,7-trimethoxyquinoline-2-amine scaffold, enabling extensive structural exploration.

An in-depth analysis of the synthetic strategies and chemical nuances of this compound reveals a complex interplay of substituent effects and the critical role of modern catalytic methods. This article explores the electronic influences of its constituent functional groups and the sophisticated catalytic systems employed in its structural elaboration and the broader synthesis of quinoline derivatives.

2 Exploration of Substituent Effects at C-2, C-4, and Methoxy Positions

The amino group at the C-2 position is a strong electron-donating group, which significantly increases the electron density of the pyridine ring of the quinoline system. This activation can direct the course of further chemical transformations. Conversely, the methoxy group at the C-4 position is also electron-donating and can influence the electrophilicity of the quinoline ring. In certain reactions, such as nucleophilic aromatic substitution (SNAr), an aryloxy group at the C-4 position can act as a leaving group, a reactivity that can be modulated by the electronic nature of its substituents. researchgate.net For instance, increasing the basicity of the C-4 substituent can make it a poorer leaving group, thereby reducing the likelihood of thio-adduct formation in the presence of nucleophilic thiols. researchgate.net

The methoxy groups at the C-6 and C-7 positions are located on the benzene portion of the quinoline scaffold. As electron-donating groups, they activate the benzene ring, making it more susceptible to electrophilic aromatic substitution. This is a crucial factor in classical quinoline syntheses like the Combes, Doebner-von Miller, and Friedländer reactions, which involve an electrophilic cyclization step onto an aniline ring. researchgate.net Studies on the Combes reaction have shown that electron-donating substituents on the aniline precursor can influence reaction rates and product regioselectivity. researchgate.net Similarly, in the electrophilic cyclization of N-(2-alkynyl)anilines, the presence of an electron-donating methoxy group on the aniline ring results in good yields of the corresponding quinoline derivative. nih.gov However, the presence of multiple methoxy groups can also lead to challenges in controlling regioselectivity during functionalization.

| Position | Substituent Type | Electronic Effect | Influence on Reactivity and Synthesis | Example Reaction |

|---|---|---|---|---|

| C-2 | Amino (-NH₂) | Strongly Electron-Donating | Activates the pyridine ring; can direct further substitution. | Electrophilic Substitution |

| C-4 | Methoxy (-OCH₃) | Electron-Donating | Can act as a leaving group in SNAr reactions; influences electrophilicity. researchgate.net | Nucleophilic Aromatic Substitution |

| C-6 / C-7 | Methoxy (-OCH₃) | Electron-Donating | Activates the benzene ring towards electrophilic attack, influencing cyclization rates in classical syntheses. researchgate.netnih.gov | Combes or Friedländer Synthesis researchgate.net |

| Benzene Ring | Electron-Withdrawing (e.g., -NO₂) | Deactivating | Can facilitate nucleophilic substitution by activating halogens on the ring for SNAr reactions. nih.gov | Nucleophilic Aromatic Substitution nih.gov |

Biological Activities and Molecular Mechanisms of Action

Antibacterial Efficacy and Mechanistic Investigations

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health, necessitating the discovery of antibiotics with novel mechanisms of action. d-nb.infonih.gov Bacterial bioenergetics, specifically the F1Fo ATP synthase enzyme, has emerged as a promising target for new antibacterial agents. d-nb.infonih.gov This enzyme is critical for bacterial survival, including in formidable pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa. d-nb.infonih.gov

Quinoline (B57606) derivatives have been identified as potent inhibitors of bacterial ATP synthase. d-nb.infonih.govresearchgate.net This mechanism of action is significant as it differs from many existing classes of antibiotics, offering a potential strategy to circumvent current resistance mechanisms. nih.gov The success of the ATP synthase inhibitor bedaquiline (B32110) for treating drug-resistant tuberculosis has further validated this enzyme as a crucial target. nih.gov

Acinetobacter baumannii is a Gram-negative bacterium notorious for causing hospital-acquired infections and exhibiting extensive drug resistance. d-nb.infonih.govmdpi.com Research into novel quinoline derivatives has demonstrated potent inhibitory activity against the ATP synthase of A. baumannii. d-nb.infonih.gov Several of these compounds have shown significant antibacterial activity against multidrug-resistant strains of this pathogen, highlighting ATP synthase as a key target for developing new treatments for A. baumannii infections. d-nb.infonih.gov The ability of this bacterium to form biofilms further complicates treatment, making the development of new therapeutic agents a critical priority. nih.gov

Inhibitory Activity of a Lead Quinoline Derivative Against Acinetobacter baumannii

| Compound | Target | Activity Metric | Value | Source |

|---|---|---|---|---|

| Best Quinoline Inhibitor from Study | A. baumannii ATP Synthase | IC50 | 230 ng/mL | d-nb.inforesearchgate.net |

Pseudomonas aeruginosa, another Gram-negative opportunistic pathogen, is a significant cause of infections and is known for its intrinsic and acquired resistance to many antibiotics. nih.govnih.gov The ATP synthase of P. aeruginosa is essential for its survival, making it an attractive drug target. nih.gov Studies have reported on quinoline derivatives that exhibit potent in vitro inhibition of P. aeruginosa ATP synthase and demonstrate antibacterial activity against drug-resistant strains. d-nb.infonih.govnih.gov The development of these inhibitors provides a promising avenue for new treatments against infections caused by this challenging pathogen. nih.gov

The bacterial F1Fo ATP synthase is a molecular motor that utilizes a proton gradient to produce ATP. youtube.com The Fo portion contains a rotor ring of c-subunits, each with a crucial acidic residue, such as Aspartate-60 (Asp60) in P. aeruginosa, that is essential for proton translocation. nih.gov The diarylquinoline drug bedaquiline functions by binding to these c-subunits at the H+-binding sites, thereby inhibiting the enzyme. nih.gov Structural studies and mutational analyses have shown that quinoline-based inhibitors also target this c-ring. d-nb.infonih.gov Mutations in this proton-binding site can alter the inhibitory activity of the quinoline compounds, confirming it as the probable binding site. nih.gov This interaction at the lipid-exposed Asp60 residues within the c-ring is a key molecular mechanism for the antibacterial action of these inhibitors. d-nb.info

The quinoline core is a versatile scaffold that has been extensively modified to generate a wide range of antimicrobial agents. biointerfaceresearch.comnih.govnih.gov These derivatives have shown activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comnih.gov For instance, certain quinoline-2-one derivatives are effective against multidrug-resistant Gram-positive pathogens like MRSA, while other hybrids have demonstrated activity against Staphylococcus aureus and Mycobacterium tuberculosis. nih.govnih.gov The mechanism of action for many quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. wikipedia.orgmdpi.com However, other mechanisms, such as the inhibition of ATP synthase, are also prominent, indicating the diverse ways in which quinoline-based compounds can exert their antibacterial effects. nih.govresearchgate.net The continued exploration of quinoline chemistry is a promising strategy for developing new antibiotics to combat the growing threat of antimicrobial resistance. nih.govnih.gov

Inhibition of Bacterial ATP Synthase

Anticancer Research and Cellular Targets

The quinoline structure is a key pharmacophore in the development of anticancer agents. nih.gov Derivatives of this scaffold have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis (programmed cell death). evitachem.comnih.gov For example, a series of 4-aroyl-6,7,8-trimethoxyquinolines were synthesized and showed potent activity against several human cancer cell lines, including drug-resistant variants. nih.gov

The mechanisms underlying the anticancer effects of quinoline derivatives are varied. Some compounds, such as certain 4-alkoxy-2-aryl-6,7-dimethoxyquinolines, function as topoisomerase I (TOP1) inhibitors. nih.gov TOP1 is a vital enzyme for relaxing DNA supercoiling during replication and transcription; its inhibition leads to DNA damage and cell death, making it a validated target for cancer therapy. nih.gov Other quinoline derivatives have been shown to induce cell cycle arrest, for instance at the G2/M phase, by modulating the levels of key regulatory proteins like cyclin B1 and cdk1. nih.gov Furthermore, some derivatives can trigger apoptosis by altering the balance of pro-apoptotic (e.g., Bax, p53) and anti-apoptotic (e.g., Bcl-2) proteins. nih.gov The compound 4,6,7-Trimethoxyquinolin-2-amine itself has been noted for its potential application as a scaffold in the design of new anticancer agents and as a tool for studying cellular signaling pathways related to cancer. evitachem.com

Anticancer Activity of a Related Trimethoxyquinoline Derivative

| Compound | Cancer Cell Line | Activity Metric | Value (nM) | Source |

|---|---|---|---|---|

| 4-Aroyl-6,7,8-trimethoxyquinoline (Compound 11) | KB (Oral Carcinoma) | IC50 | 217 | nih.gov |

| HT29 (Colon Carcinoma) | IC50 | 327 | nih.gov | |

| MKN45 (Gastric Carcinoma) | IC50 | 239 | nih.gov |

Induction of Caspase-Dependent Apoptosis in Cancer Cell Lines (for related trimethoxyquinolines)

While direct studies on this compound are limited, research on structurally similar trimethoxyquinoline derivatives provides significant insights into their pro-apoptotic capabilities. For instance, a series of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives, which share the trimethoxy-aromatic core, have been shown to induce apoptosis in cancer cells. One notable compound from this series, compound 6x, was found to trigger apoptosis in PC3 prostate cancer cells, with apoptosis ratios of 11.6% at 1 µM and 31.8% at 10 µM after 72 hours of treatment. nih.gov This was confirmed through various analytical methods including acridine (B1665455) orange/ethidium bromide staining, Hoechst 33258 staining, and DNA ladder analysis. nih.gov

Furthermore, another related quinoline derivative, 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154), demonstrated the ability to cause apoptotic cell death in human glioblastoma cell lines at micromolar concentrations. nih.gov These findings suggest that the trimethoxy substitution pattern on the quinoline or a similar heterocyclic scaffold is a critical determinant for inducing programmed cell death in cancer cells, likely through caspase-dependent pathways.

Investigation of Cytotoxicity Mechanisms Beyond Apoptosis

The cytotoxic effects of trimethoxyquinoline derivatives are not solely reliant on apoptosis. Some analogs exhibit mechanisms that extend to other crucial cellular processes. For example, certain 5,6,7-trimethoxy quinoline derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov Specifically, compounds 7e and 7f from a synthesized series, featuring N-(4-benzoyl phenyl) and N-(4-phenoxyphenyl) substitutions respectively, not only displayed strong cytotoxic activity against multiple human cancer cell lines but also arrested these cells in the G2/M phase of the cell cycle, a hallmark of tubulin disruption. nih.gov

However, not all trimethoxyquinolines with anticancer properties act via tubulin inhibition. A study on 4-aroyl-6,7,8-trimethoxyquinolines revealed that while a potent compound from this series (compound 11) inhibited cancer cell growth effectively, it had only a slight effect on the colchicine (B1669291) binding site of tubulin and was less potent in inhibiting tubulin polymerization. nih.gov This indicates that alternative mechanisms of cytotoxicity may be at play for certain structural arrangements of trimethoxyquinolines.

In vitro Inhibition of Tumor Cell Proliferation

The antiproliferative activity of trimethoxyquinoline derivatives has been demonstrated across a range of cancer cell lines. In a study of 5,6,7-trimethoxy-2-methyl-N-phenylquinolin-4-amine derivatives, compounds 7e and 7f exhibited significant cytotoxic activity with IC₅₀ values ranging from 5.02 to 35.75 μM against four human cancer cell lines: MCF-7 and MCF-7/MX (breast cancer), and A2780 and A2780/RCIS (ovarian cancer). nih.gov

Similarly, 4-aroyl-6,7,8-trimethoxyquinolines have shown potent inhibition of human cancer cell growth. Compound 11 from this series displayed impressive IC₅₀ values of 217 nM against KB (oral carcinoma), 327 nM against HT-29 (colon adenocarcinoma), and 239 nM against MKN45 (gastric cancer) cells. nih.govnih.gov Notably, this compound also retained its potency against several multidrug-resistant cancer cell lines. nih.govnih.gov

While specific data for this compound is not available, the potent in vitro anticancer activity of these closely related analogs underscores the potential of the trimethoxyquinoline scaffold as a source of novel tumor cell proliferation inhibitors.

Exploration of Other Biological Activities

The biological scope of quinoline derivatives extends beyond cancer therapeutics. The inherent chemical versatility of the quinoline nucleus allows for its application in addressing other significant health challenges.

Potential Role in Modulating Amyloid Beta Fibrogenesis (for related quinolone derivatives)

The aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. While direct evidence for this compound is lacking, related quinoline and quinolone derivatives have been investigated for their potential to interfere with this process. The quinoline scaffold itself is recognized for a wide range of biological activities, and its derivatives are being explored for various neurological applications.

Antimalarial and Anti-inflammatory Properties (general quinoline relevance)

The quinoline ring is famously associated with antimalarial drugs like quinine (B1679958) and chloroquine. nih.gov This class of compounds has a long history of use in combating malaria, and research continues to explore new quinoline-based antimalarial agents. nih.gov In addition to their antimalarial effects, quinoline derivatives have also been recognized for their anti-inflammatory properties. nih.gov These activities are often attributed to the ability of the quinoline structure to interact with various biological targets involved in parasitic life cycles and inflammatory pathways.

Structure-Activity Relationship (SAR) Profiling

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. For trimethoxyquinoline analogs, several structure-activity relationship (SAR) trends have been observed in the context of anticancer activity.

In a series of 5,6,7-trimethoxy-N-aryl-quinolin-4-amines, it was found that increasing the lipophilicity of the substituent at the 4-position of the N-phenyl group generally led to increased cytotoxicity. nih.gov For instance, compounds with phenoxy and benzoyl substitutions demonstrated greater cytotoxic activity compared to other derivatives. nih.gov The position of these substituents also proved to be important, as seen with isomers 7f and 7g, where the former showed higher cytotoxicity. nih.gov

For 4-aroyl-trimethoxyquinolines, the substitution pattern on the quinoline core itself was critical. The 6,7,8-trimethoxyquinoline series exhibited superior antiproliferative activity compared to the 5,6,7-trimethoxyquinoline derivatives. nih.gov Within the 6,7,8-trimethoxy series, the introduction of a 4'-N,N-dimethylamino functionality in place of a 4'-methoxy group on the aroyl ring resulted in a significant improvement in potency. nih.gov

While these SAR studies provide valuable guidance for the design of new and more potent anticancer agents based on the trimethoxyquinoline scaffold, specific SAR data for 2-amino substituted quinolines like this compound remains an area for future investigation.

Correlation of Substituent Variations with Biological Potency and Selectivity

The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents. Variations in the substitution pattern on the quinoline ring and on the exocyclic amine can dramatically influence potency and selectivity against different biological targets.

Research on related quinoline structures highlights the importance of the substitution pattern for anticancer activity. For instance, a series of 2-arylvinyl-4-aminoquinoline derivatives demonstrated potent cytotoxicity against various cancer cell lines, with the most active compound featuring a 4-fluorostyryl group at the C-2 position and a 3-(dimethylamino)-1-propylamino group at the C-4 position. nih.gov This suggests that modifications at both the 2- and 4-positions of the quinoline ring are critical for optimizing anticancer efficacy.

In another study focused on trimethoxyquinolines, 4-aroyl-6,7,8-trimethoxyquinolines were synthesized and evaluated as anticancer agents. One of the lead compounds from this series exhibited significant inhibitory activity against several human cancer cell lines. nih.gov Although the methoxy (B1213986) groups are positioned differently than in this compound, this finding underscores the potential of the trimethoxyquinoline scaffold in cancer therapy.

Furthermore, studies on 4-aminoquinoline (B48711) analogs have revealed that the nature of the substituent at the 7-position of the quinoline ring, in conjunction with the side chain at the 4-amino group, is crucial for antimalarial activity against drug-resistant strains. nih.gov While the target application is different, this demonstrates the principle that substituents on the quinoline ring work in concert with modifications on the amino group to determine biological outcomes.

The following table summarizes the activity of some substituted quinoline derivatives, illustrating the impact of substituent variations on anticancer potency.

| Compound/Series | Key Substituents | Biological Activity (IC50) | Target Cell Lines |

| 2-Arylvinyl-4-aminoquinoline (Compound 14) | C2: 4-fluorostyryl, C4: 3-(dimethylamino)-1-propylamino | 0.05 - 0.68 µM | H-460, HT-29, HepG2, SGC-7901 |

| 4-Aroyl-6,7,8-trimethoxyquinoline (Compound 11) | C4: aroyl, C6,7,8: trimethoxy | 213 - 327 nM | KB, HT-29, MKN45, and resistant lines |

| 6,7,8-Trimethoxy N-aryl-substituted-4-aminoquinazoline (Compound Tg11) | C4: N-aryl, C6,7,8: trimethoxy | 0.434 µM | SGC7901 |

Analysis of Steric and Electronic Influences of Methoxy Groups and Amine Substituents

The biological activity of quinoline derivatives is governed by a delicate interplay of steric and electronic factors. The size, shape, and electron-donating or -withdrawing properties of substituents can significantly affect how a molecule interacts with its biological target.

Methoxy Groups: Methoxy groups are known to influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. Electronically, they are electron-donating groups through resonance and can increase the electron density of the quinoline ring system. This can modulate the pKa of the quinoline nitrogen and the exocyclic amine, which in turn affects the molecule's ionization state at physiological pH and its ability to form hydrogen bonds or engage in electrostatic interactions with a target protein.

The position of the methoxy groups is also critical. For example, the 6,7-dimethoxy substitution pattern has been identified as important for the inhibitory activity of some compounds against EGFR and VEGFR-2, two key targets in cancer therapy. nih.gov In the context of this compound, the methoxy group at the 4-position is expected to have a strong electronic influence on the adjacent quinoline nitrogen and the 2-amino group.

Sterically, methoxy groups are relatively bulky and can influence the conformation of the molecule and its ability to fit into a binding pocket. The presence of three methoxy groups in this compound would create a specific three-dimensional shape that could be crucial for its biological activity.

Amine Substituents: The amine group at the 2-position is a key functional group that can participate in hydrogen bonding as a donor. Its basicity, which is influenced by the electronic effects of the quinoline ring and the methoxy groups, will determine its protonation state and its potential for ionic interactions.

Substitutions on the amine itself would introduce further steric and electronic variations. For example, converting the primary amine to a secondary or tertiary amine would alter its hydrogen bonding capacity and introduce steric bulk, which could either enhance or hinder binding to a target.

Development of Design Principles for Enhanced Bioactivity

Based on the structure-activity relationships observed in related quinoline series, several design principles can be proposed to enhance the bioactivity of compounds based on the this compound scaffold.

Systematic Variation of the 2-Amino Substituent: The primary amine at the 2-position is a prime site for modification. Introducing a variety of substituents, from small alkyl groups to larger aromatic or heterocyclic moieties, could lead to improved potency and selectivity. The goal would be to identify substituents that can form additional favorable interactions with the target protein, such as hydrogen bonds, pi-stacking, or hydrophobic interactions.

Exploration of the 4-Methoxy Position: The methoxy group at the 4-position is in a strategic location to influence the electronic properties of the heterocyclic ring and the adjacent 2-amino group. Replacing it with other alkoxy groups of varying chain lengths or with other electron-donating or -withdrawing groups could fine-tune the molecule's activity.

Bioisosteric Replacement of Methoxy Groups: The methoxy groups at positions 6 and 7 could be replaced with other functional groups of similar size and electronic character (bioisosteres) to explore their role in binding and to potentially improve metabolic stability. For example, replacing a methoxy group with a hydroxyl group could introduce an additional hydrogen bonding site, while replacement with a small alkyl group could probe the importance of the oxygen atom.

Hybrid Drug Design: A promising strategy could involve combining the this compound scaffold with other known pharmacophores to create hybrid molecules with dual modes of action or improved target affinity. nih.gov For instance, attaching a side chain known to interact with a specific enzyme to the 2-amino position could lead to a highly potent and selective inhibitor.

The following table outlines potential design strategies and their rationale for enhancing the bioactivity of this compound derivatives.

| Design Principle | Rationale | Potential Outcome |

| Modification of the 2-Amino Group | To explore new interactions with the biological target and modulate physicochemical properties. | Enhanced potency, improved selectivity, better pharmacokinetic profile. |

| Variation at the 4-Position | To fine-tune the electronic properties of the quinoline ring and the 2-amino group. | Optimization of target binding affinity and cellular uptake. |

| Bioisosteric Replacements at C6 and C7 | To probe the importance of the methoxy groups for activity and to improve drug-like properties. | Increased metabolic stability, identification of key binding interactions. |

| Hybrid Molecule Synthesis | To combine the features of the quinoline scaffold with other pharmacophores. | Novel mechanisms of action, synergistic effects, and increased efficacy. |

Computational and Theoretical Investigations in Drug Design

Molecular Docking Studies for Ligand-Receptor Interactions

No molecular docking studies specifically investigating the interactions of 4,6,7-trimethoxyquinolin-2-amine with biological receptors were identified in the searched literature. This type of study is crucial for predicting the binding affinity and orientation of a ligand within the active site of a target protein, offering insights into its potential mechanism of action. While docking studies have been performed on other quinoline (B57606) derivatives to explore their anticancer potential, the specific binding modes and energy scores for this compound remain uninvestigated. researchgate.netnih.govnih.govresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

There is no available research detailing quantum chemical calculations, such as Density Functional Theory (DFT) applications or the prediction of spectroscopic properties, for this compound. These computational methods are instrumental in understanding the electronic properties of a molecule, which in turn govern its reactivity and interactions.

No studies employing Density Functional Theory (DFT) to analyze the electronic structure, reactivity descriptors (like HOMO-LUMO energies), or electrostatic potential of this compound have been found.

Similarly, no computational predictions of the spectroscopic properties (such as NMR or IR spectra) for this compound were found in the reviewed literature.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

No publications detailing molecular dynamics (MD) simulations for this compound are available. MD simulations are used to study the dynamic behavior of a ligand-receptor complex over time, providing valuable information on the stability of binding and conformational changes, which are essential for a thorough understanding of the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No Quantitative Structure-Activity Relationship (QSAR) models that include this compound have been reported. QSAR studies are used to correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the activity of new compounds and guiding the design of more potent molecules. The absence of such a study for this specific compound indicates a gap in the understanding of its structure-activity landscape.

Applications in Chemical Biology and Preclinical Drug Discovery

Development of Chemical Probes for Target Validation and Pathway Elucidation

A critical aspect of modern drug discovery is the identification and validation of biological targets. Chemical probes, small molecules that can selectively interact with a specific protein or pathway, are indispensable tools in this process. 4,6,7-Trimethoxyquinolin-2-amine has been identified as a compound with the potential for development into such a probe. evitachem.com

While specific, detailed studies on its use as a chemical probe are still emerging, its classification as a bioactive compound with potential pharmaceutical applications suggests its utility in studying cellular mechanisms. evitachem.com The core quinoline (B57606) structure, combined with its specific methoxy (B1213986) and amine substitutions, can be systematically modified to generate derivatives with tailored selectivity and potency. These derivatives can then be employed to investigate the function of specific proteins or to elucidate complex signaling cascades within cells, particularly in the context of cancer research where it has garnered interest. evitachem.com The amine group at the 2-position provides a convenient handle for the attachment of reporter tags, such as fluorescent dyes or affinity labels, further enhancing its utility as a probe for target identification and validation. evitachem.com

Utilization as a Privileged Scaffold for Rational Drug Design

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a robust starting point for the development of new drugs. The quinoline ring system is a well-established privileged scaffold, and this compound represents a specific embodiment of this principle with potential in the design of novel therapeutic agents. evitachem.com

Its utility as a scaffold lies in the strategic placement of its functional groups. The trimethoxy substitution pattern can influence the molecule's solubility, metabolic stability, and electronic properties, all of which are critical parameters in drug design. The 2-amine group serves as a versatile synthetic handle, allowing for the introduction of a wide array of substituents to explore the chemical space around the core scaffold. evitachem.com This rational, structure-based approach allows medicinal chemists to systematically optimize the compound's interaction with a target protein, aiming to enhance its efficacy and selectivity. The interest in this compound for designing new anticancer agents underscores its potential as a privileged scaffold in oncology drug discovery. evitachem.com

Role as Key Intermediates in the Synthesis of Complex Natural Products and Analogues

The synthesis of complex natural products is a significant challenge in organic chemistry, often requiring the development of innovative synthetic strategies and the use of versatile building blocks. While direct evidence of this compound's use as a key intermediate in the total synthesis of specific complex natural products is not yet widely reported in publicly available literature, its structural motifs are present in various naturally occurring alkaloids.

The quinoline core is a common feature in a wide range of alkaloids with diverse biological activities. The synthesis of analogues of these natural products is a common strategy in drug discovery to improve their therapeutic properties or to understand their mechanism of action. The chemical reactivity of this compound, particularly the nucleophilic character of the amine group and the potential for electrophilic substitution on the aromatic ring, makes it a plausible precursor for the construction of more complex, polycyclic systems that mimic natural product architectures. evitachem.com Its synthesis from readily available starting materials, such as substituted phenols or quinoline derivatives, further enhances its potential as a valuable intermediate in the synthesis of novel bioactive molecules. evitachem.com

Q & A

Q. Key Intermediates :

- Nitro precursors (e.g., 4,6,7-trimethoxyquinoline-2-nitro derivatives).

- Protected intermediates (e.g., tert-butyl carbamate derivatives for amine stability).

Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Basic Research Question

- NMR Spectroscopy : H and C NMR confirm substitution patterns and methoxy group positions.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Diffraction : Resolves crystal structure and steric effects of methoxy groups .

- Elemental Analysis : Ensures purity and stoichiometric composition.

How does the substitution pattern (methoxy groups at 4,6,7 positions) influence the compound’s electronic properties and reactivity?

Advanced Research Question

The methoxy groups:

- Electron-Donating Effects : Enhance electron density on the quinoline ring, altering nucleophilic/electrophilic reactivity.

- Steric Hindrance : 4,6,7-Trimethoxy substitution may restrict access to the 2-amine group, impacting binding to biological targets.

- Solubility : Increased hydrophilicity compared to non-methoxylated analogs, affecting pharmacokinetics .

Q. Methodological Insight :

- Computational modeling (e.g., DFT calculations) quantifies electronic effects.

- Comparative reactivity studies with mono-/dimethoxy analogs isolate positional impacts.

What strategies can resolve contradictions in reported biological activities across studies?

Advanced Research Question

Contradictions may arise from:

- Assay Variability : Differences in cell lines, solvent systems (e.g., DMSO vs. aqueous buffers), or incubation times.

- Degradation : Instability under experimental conditions (e.g., pH, light exposure).

Q. Resolution Strategies :

- Standardized Protocols : Replicate assays under controlled conditions (pH 7.4, inert atmosphere).

- Stability Studies : Monitor compound integrity via HPLC or LC-MS during experiments .

- Positive Controls : Use structurally validated analogs to calibrate activity baselines.

How can computational modeling predict the binding affinity of this compound to biological targets?

Advanced Research Question

- Molecular Docking : Simulates interactions with target proteins (e.g., kinases, GPCRs) to identify binding poses.

- QSAR Models : Correlate methoxy substitution patterns with activity trends using datasets from analogous quinolines .

- MD Simulations : Assess dynamic binding behavior and residence time in target pockets.

Validation : Cross-check predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data.

What are the primary biological targets or pathways associated with this compound?

Basic Research Question

- Antimicrobial Activity : Disruption of bacterial cell wall synthesis or DNA gyrase (observed in structurally similar quinolines) .

- Neurotransmitter Modulation : Interaction with serotonin or dopamine receptors due to the 2-amine group’s resemblance to endogenous neurotransmitters .

- Anticancer Potential : Inhibition of topoisomerases or pro-apoptotic signaling in cancer cell lines.

Q. Screening Workflow :

In Vitro Assays : Enzyme inhibition (e.g., kinase panels).

Cell-Based Studies : Cytotoxicity profiling (MTT assay).

What are the challenges in scaling up synthesis while maintaining purity and yield?

Advanced Research Question

- Purification Complexity : Methoxy groups complicate chromatographic separation; optimize using flash chromatography or recrystallization.

- Byproduct Formation : Nitro reduction intermediates may require stringent control of hydrogenation pressure/temperature .

- Yield Optimization : Use design of experiments (DoE) to balance reaction time, catalyst loading, and solvent selection.

How does stability under varying pH and temperature affect experimental applications?

Advanced Research Question

- pH Sensitivity : The 2-amine group may protonate in acidic conditions, altering solubility and reactivity.

- Thermal Degradation : Monitor via accelerated stability studies (40–60°C) and identify degradation products using LC-MS .

- Storage Recommendations : Lyophilize and store at -20°C under argon to prevent oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.